10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt (Technical Grade)

Descripción

Folate-Mediated One-Carbon Transfer Mechanisms

10-FTHF functions as a formyl donor in two primary biosynthetic pathways: purine nucleotide synthesis and the formylation of mitochondrial initiator methionyl-tRNA (Met-tRNAᶠᴹᵉᵗ). The formyl group is transferred via enzymatic reactions that coordinate with tetrahydrofolate (THF) recycling. For example, phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase) catalyzes the transfer of the 10-formyl group from 10-FTHF to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), forming 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) in the penultimate step of de novo purine biosynthesis. This reaction regenerates THF, which re-enters the 1C pool for subsequent formylation cycles.

The structural flexibility of the folate molecule allows 10-FTHF to participate in redox-sensitive reactions. The pteridine ring of THF stabilizes the formyl group through covalent bonding at the N10 position, while glutamate residues enhance solubility and enzyme binding. Kinetic studies of Moorella thermoacetica N10-formyltetrahydrofolate synthetase (FTHFS) reveal that ATP-dependent formylation proceeds via a two-step mechanism: (1) formate activation through formylphosphate intermediate formation and (2) formyl transfer to THF. This ping-pong mechanism ensures minimal free formate accumulation, which could otherwise disrupt cellular pH homeostasis.

Propiedades

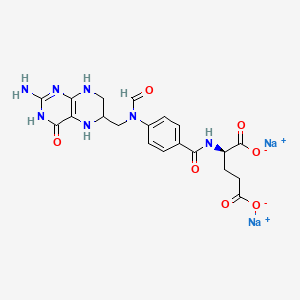

Fórmula molecular |

C20H21N7Na2O7 |

|---|---|

Peso molecular |

517.4 g/mol |

Nombre IUPAC |

disodium;(2R)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m1../s1 |

Clave InChI |

YAAHOQFUMOTHOP-RNVQNLIPSA-L |

SMILES isomérico |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Formylation of Folic Acid

- Reagents and Conditions : Folic acid is treated with concentrated formic acid (approximately 98%) under an inert nitrogen atmosphere at around 60°C.

- Outcome : This step produces 10-formylfolic acid, which can be purified by recrystallization from water to remove impurities.

- Notes : The reaction must be carefully controlled to prevent over-formylation or degradation of the folic acid.

Catalytic Hydrogenation

- Catalysts : Noble metal catalysts such as platinum or rhodium are employed for the selective reduction of the pteridine ring.

- Reaction Medium and pH : The reaction is carried out in an aqueous solution containing an inorganic base (e.g., ammonium hydroxide, sodium hydroxide, potassium carbonate) to maintain the pH between 5 and 9, preferably 6 to 8.

- Procedure : The 10-formylfolic acid is suspended or dissolved in the aqueous base solution, then hydrogenated under controlled pressure and temperature conditions.

- Outcome : The catalytic hydrogenation converts 10-formylfolic acid to 10-formyl-5,6,7,8-tetrahydrofolic acid.

- Advantages : This method avoids the use of expensive reducing agents like sodium borohydride and allows for industrial-scale production.

Reduction Using Sodium Borohydride (Alternative Method)

- Process : Folic acid or dihydrofolic acid is first dissolved in an aqueous base, then reduced stepwise using sodium hydrosulfite to dihydrofolic acid, followed by sodium borohydride to tetrahydrofolic acid.

- Limitations : This method is less favored industrially due to the high cost of reducing agents and complex handling requirements.

Purification and Isolation

- Purification : The crude product is purified by column chromatography or nonchromatographic methods involving selective precipitation.

- Nonchromatographic Purification : Adjusting the pH to alkaline conditions (around pH 12) in the presence of calcium or magnesium salts precipitates impurities, allowing recovery of purified 10-formyl-5,6,7,8-tetrahydrofolic acid from the filtrate.

- Isolation : The purified compound is isolated as a disodium salt to improve stability and solubility.

- Storage : The compound is hygroscopic and light-sensitive; it is best stored at -86°C under inert atmosphere to prevent degradation.

Reaction Parameters and Optimization

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| pH during hydrogenation | 5 to 9 (preferably 6 to 8) | Maintains catalyst activity and product stability |

| Temperature | Room temperature to 60°C | Higher temps increase reaction rate but may affect purity |

| Catalyst | Platinum or rhodium | Noble metals preferred for selective hydrogenation |

| Formic acid concentration | ~98% | For effective formylation of folic acid |

| Base equivalents | 0.8 to 1 equivalent per carboxyl group | Ensures solubility and optimal pH control |

| Hydrogen pressure | Atmospheric to moderate pressure (varies) | Influences hydrogen uptake and reaction time |

Yields and Purity

- Yields of 10-formyl-5,6,7,8-tetrahydrofolic acid from folic acid via formylation and catalytic hydrogenation typically range from 20% to 50%, depending on reaction scale and purification efficiency.

- Purity of technical-grade material is generally ≥95%, suitable for research and non-therapeutic applications.

- Impurities include residual folic acid, dihydrofolic acid derivatives, and minor pteridine-related compounds, which are minimized by purification steps.

Summary Table of Preparation Methods

| Step | Method/Agent | Advantages | Disadvantages |

|---|---|---|---|

| Formylation | Formic acid (98%) | High specificity for 10-formylation | Requires careful temperature control |

| Hydrogenation | Platinum/Rhodium catalyst + inorganic base | Industrial scalability, cost-effective | Requires noble metal catalyst and pH control |

| Reduction (Alternative) | Sodium hydrosulfite + sodium borohydride | Established method | Expensive reducing agents, complex handling |

| Purification | Column chromatography or pH-based precipitation | High purity product | Time-consuming and requires careful pH adjustment |

| Storage | Freeze under inert gas, store at -86°C | Long-term stability | Hygroscopic and light sensitive |

Análisis De Reacciones Químicas

Enzymatic Formyl Transfer Reactions

10-Formyltetrahydrofolate acts as a formyl donor in two key enzymatic processes:

-

Purine biosynthesis : Serves as a substrate for glycinamide ribonucleotide transformylase (GART), transferring the formyl group to glycinamide ribonucleotide (GAR) to form formyl-GAR, a precursor in purine ring assembly .

-

Mitochondrial protein synthesis : Donates formyl groups to methionyl-tRNA via methionyl-tRNA formyltransferase, initiating translation in mitochondria .

Mechanistic features :

-

The formyl group (C=O) at the N10 position participates in nucleophilic acyl substitution reactions facilitated by enzymatic active sites.

-

Reaction specificity is maintained through stereochemical interactions with the tetrahydrofolate backbone .

Degradation and Rearrangement Pathways

The compound exhibits inherent instability under non-optimal conditions, leading to degradation or structural rearrangements:

Key stability factors :

-

Temperature : Solutions degrade rapidly above −70°C unless stabilized by inert gases (argon) and antioxidants .

-

Light sensitivity : UV exposure accelerates decomposition to dihydrofolate derivatives .

Reduction Reactions

The compound participates in NADPH-dependent reductions within folate metabolism:

-

Conversion to 5,10-Methylenetetrahydrofolate (CH₂-THF) : Catalyzed by methylenetetrahydrofolate dehydrogenase, this reaction links formyl and methyl group metabolism in the folate cycle .

-

Role in glycine synthesis : In Komagataella phaffii, the THF pathway facilitates formate reduction to formaldehyde, followed by spontaneous condensation with THF to form 5,10-methylenetetrahydrofolate .

Stoichiometry :

This reaction is critical for thymidylate and methionine biosynthesis .

Interaction with Oxidative Agents

Oxidative degradation pathways limit practical utility:

-

Air oxidation : The reduced pteridine ring undergoes oxidation to 7,8-dihydrofolate, particularly in aqueous solutions lacking reducing agents like β-mercaptoethanol (BME) .

-

Metal ion catalysis : Trace Fe³⁺ or Cu²⁺ accelerates decomposition, necessitating chelating agents in storage buffers .

Experimental data :

-

UPLC/MS analysis of oxidized solutions revealed a dominant peak at m/z 472.16, corresponding to dihydrofolate .

Comparative Reactivity of Folate Derivatives

Stabilization Strategies for Laboratory Use

Aplicaciones Científicas De Investigación

10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt (Technical Grade) is a derivative of Folic Acid, also known as vitamin B9, which is essential for synthesizing DNA, repairing DNA, and methylating DNA. It also serves as a cofactor in various biological reactions involving folate . This compound is also known as N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl]-L-Glutamic acid Disodium Salt .

Scientific Research Applications

10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt is used in scientific research for various applications:

- Cerebral Folate Deficiency It is used in the diagnosis, prevention, and therapy of cerebral folate deficiency related to the formation of folate receptor autoantibodies and treatment with reduced folate and antioxidants .

- Folate Pathway Studies 10-Formyl-5,6,7,8-tetrahydrofolate (10-CHO-THF) and 10-formyldihydrofolate (10-CHO-DHF) are bioactive metabolites in the folate pathway. They are involved in generating other folate intermediates and fMet-tRNAfMet .

- Enzyme Substrate 10-Formyl-7,8-dihydrofolic acid can act as a substrate for aminoimidazole carboxamide ribotide transformylase and dihydrofolate reductase .

- Leukemia Cell Growth Excess 10-formyl-7,8-dihydrofolic acid can support the growth of human leukemia cells in a folate-depleted medium containing methotrexate .

Additional Information

- Chemical Properties 10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt is hygroscopic, light-sensitive, and temperature-sensitive .

- Availability It is available for purchase in varying quantities, such as 1mg, 10mg, and 2500µg .

- Research Target Studies show that PurH enzymes utilize both 10-CHO-THF and 10-CHO-DHF .

Mecanismo De Acción

The mechanism of action of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) involves its role as a cofactor in folate-dependent enzymes. These enzymes are crucial for the synthesis of nucleotides and amino acids. The compound interacts with molecular targets such as dihydrofolate reductase and thymidylate synthase, facilitating the transfer of one-carbon units in metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Folate derivatives vary in oxidation state, one-carbon substituent position (N⁵ or N¹⁰), and salt forms. Below is a comparative analysis:

- Key Insight : The N¹⁰-formyl group in 10-Formyl-THF distinguishes it from N⁵-substituted folates, influencing its role in formyltransferase reactions .

Stability and Reactivity

- 10-Formyl-THF disodium salt : Susceptible to oxidation under ambient conditions but stabilized at low temperatures (-20°C to -86°C) . Converts to 10-formyl-7,8-dihydrofolate upon air exposure .

- 5-Formyl-THF (Leucovorin) : More stable than 10-Formyl-THF at physiological pH but degrades in acidic environments .

- 5,10-Methenyl-THF : Light-sensitive; converts to 10-Formyl-THF at alkaline pH .

Pharmacokinetic and Bioavailability Profiles

- Note: Sodium salts (e.g., 5-Methyl-THF) exhibit higher bioavailability than calcium salts due to improved dissolution .

Actividad Biológica

10-Formyl-5,6,7,8-tetrahydro folic acid disodium salt (commonly referred to as 10-formyltetrahydrofolate) is a derivative of folate that plays a crucial role in one-carbon metabolism. This compound is involved in various biological processes, including nucleotide synthesis and methylation reactions. Understanding its biological activity is essential for its application in medical and nutritional contexts.

- Molecular Formula : C20H21N7Na2O7

- Molecular Weight : 517.4 g/mol

- CAS Number : 914800-65-0

Biological Functions

10-formyltetrahydrofolate acts as a cofactor in several enzymatic reactions, particularly in the synthesis of purine nucleotides and the remethylation of homocysteine to methionine. Its biological activity has been investigated in various studies, demonstrating its role in cellular metabolism and potential therapeutic applications.

Key Enzymatic Reactions

- Aminoimidazole Carboxamide Ribotide Transformylase : 10-formyltetrahydrofolate serves as a substrate for this enzyme, which is critical for purine biosynthesis .

- Dihydrofolate Reductase : This enzyme reduces dihydrofolate to tetrahydrofolate, with implications for DNA synthesis and repair .

Study 1: Bioactivity in Human Leukemia Cells

A study assessed the effects of 10-formyl-7,8-dihydrofolic acid on human leukemia cells (CCRF-CEM) grown in folate-depleted conditions. The results indicated that excess 10-formyl-7,8-dihydrofolic acid supported cell growth but was less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid. This suggests that while 10-formyl derivatives can promote cell proliferation, their efficacy may vary significantly among different forms .

Study 2: Oxidation Reactions

Research demonstrated that iron compounds could catalyze the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid to produce bioactive forms such as 10-formyl-7,8-dihydrofolic acid. This transformation highlights the importance of oxidative processes in enhancing the bioactivity of folate derivatives .

Study 3: Metabolism by Enteric Bacteria

Investigations into the metabolism of 10-formyl-folic acid revealed that it must be converted by enteric bacteria to become bioactive within vertebrate hosts. This finding underscores the significance of gut microbiota in folate metabolism and its implications for dietary supplementation strategies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.